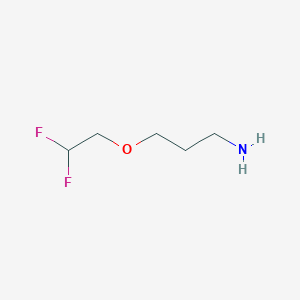

3-(2,2-Difluoroethoxy)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

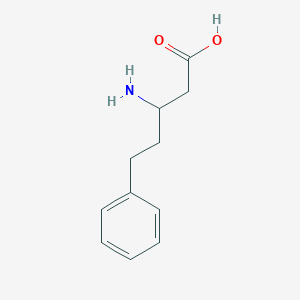

“3-(2,2-Difluoroethoxy)propan-1-amine” is a chemical compound with the molecular formula C5H11F2NO . It has a molecular weight of 139.14 . This compound is also known as 1-Propanamine, 3-(2,2-difluoroethoxy)- .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H . This indicates that the molecule consists of a propan-1-amine backbone with a 2,2-difluoroethoxy group attached to the third carbon.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Tertiary amines, such as those in the series of 1,3-di-amino-propan-2-ol, have been synthesized and used as corrosion inhibitors. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit inhibitive performance on carbon steel corrosion. They retard the anodic dissolution of iron by forming a protective layer on the metal surface, acting as anodic inhibitors under thin electrolyte layers. DEAP, in particular, has shown high inhibition efficiency at certain concentrations (Gao, Liang, & Wang, 2007).

Chemical Synthesis : Amines are key intermediates in the chemical industry and are crucial monomers for synthesizing polyamides, polyureas, and polyepoxides. These compounds have applications in automotive, aerospace, building, or health sectors. The review by Froidevaux et al. (2016) discusses the synthesis of biobased primary and secondary amines from various biomass sources and their application in material chemistry, highlighting the versatile use of amines in different industrial sectors (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Pharmaceutical Applications : In the pharmaceutical sector, amines are involved in the synthesis of various drugs. For instance, the stereoselective synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines using transaminases and lipases has been developed as a chemoenzymatic strategy toward creating Levofloxacin precursors, an antimicrobial agent (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Material Science : Amines are used in the fabrication of molecule-scale hybrid amine-silica membranes. These membranes, synthesized from different organoalkoxysilane precursors, demonstrate excellent molecular sieving properties and CO2 separation performance, highlighting their potential in gas separation technologies (Yu, Kanezashi, Nagasawa, & Tsuru, 2017).

Catalysis : Amines play a role in catalysis, such as in the site-selective C–H arylation of primary aliphatic amines, which is crucial in organic and medicinal chemistry. This process involves transition-metal-catalyzed direct C–H bond functionalization, enabling the synthesis of significant structural motifs in these fields (Liu & Ge, 2016).

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c6-5(7)4-9-3-1-2-8/h5H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIAKZWTKUUVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)

![2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2607640.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)